Welcome to the BenchChem Online Store!
molecular formula C6H3Cl2FN2O B046746 2,6-Dichloro-5-fluoronicotinamide CAS No. 113237-20-0

2,6-Dichloro-5-fluoronicotinamide

Cat. No. B046746
M. Wt: 209 g/mol
InChI Key: ZVYNUGSPFZCYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096592B2

Procedure details

A suspension of 21.9 g (335.35 mmol) of zinc in methanol (207 ml) was admixed at RT with 44 g (210.58 mmol) of 2,6-dichloro-5-fluoronicotinamide. Acetic acid (18.5 ml) was then added, and the mixture was heated to reflux while stirring for 24 h. The contents of the flask were then decanted off from the zinc, and ethyl acetate (414 ml) and saturated aqueous sodium hydrogencarbonate solution (414 ml) were added, followed by extraction by vigorous stirring. Subsequently, the reaction mixture was filtered with suction through kieselguhr and washed through three times with ethyl acetate (517 ml each time). The organic phase was removed and the aqueous phase was washed with ethyl acetate (258 ml). The combined organic phases were washed once with saturated aqueous sodium hydrogencarbonate solution (414 ml), dried and concentrated under reduced pressure. Dichloromethane (388 ml) was added to the crystals thus obtained, and extraction was effected by stirring for 20 min. The mixture was once more filtered with suction, washed through with diethyl ether and sucked dry.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
207 mL
Type
solvent
Reaction Step Three
Name
Quantity
21.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9](Cl)[C:8]([F:12])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C(O)(=O)C>CO.[Zn]>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:12])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
207 mL
Type
solvent
Smiles
CO
Name
Quantity
21.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The contents of the flask were then decanted off from the zinc, and ethyl acetate (414 ml) and saturated aqueous sodium hydrogencarbonate solution (414 ml)
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction by vigorous stirring
FILTRATION
Type
FILTRATION
Details
Subsequently, the reaction mixture was filtered with suction through kieselguhr
WASH
Type
WASH
Details
washed through three times with ethyl acetate (517 ml each time)
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
WASH
Type
WASH
Details
the aqueous phase was washed with ethyl acetate (258 ml)
WASH
Type
WASH
Details
The combined organic phases were washed once with saturated aqueous sodium hydrogencarbonate solution (414 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane (388 ml) was added to the crystals
CUSTOM
Type
CUSTOM
Details
thus obtained
EXTRACTION
Type
EXTRACTION
Details
extraction
STIRRING
Type
STIRRING
Details
by stirring for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture was once more filtered with suction
WASH
Type
WASH
Details
washed through with diethyl ether
CUSTOM
Type
CUSTOM
Details
sucked dry

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=C(C(=O)N)C=C(C=N1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.